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Myristoyl proline - 86282-96-4

Myristoyl proline

Catalog Number: EVT-351609
CAS Number: 86282-96-4
Molecular Formula: C19H35NO3
Molecular Weight: 325.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: Myristoyl proline is derived from myristic acid and proline, an amino acid. Myristic acid is a saturated fatty acid found in various animal and plant fats, while proline is a non-essential amino acid crucial for protein synthesis and cellular function.

Classification: Myristoyl proline belongs to the category of fatty acylated amino acids. These compounds are characterized by the attachment of a fatty acid chain to an amino acid, which can influence their biological activity and interactions with cellular membranes.

Synthesis Analysis

Methods: The synthesis of myristoyl proline typically involves the acylation of proline with myristic acid. This can be achieved through various methods:

  1. Direct Acylation: This method involves the reaction of proline with myristoyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions to yield myristoyl proline.
  2. Esterification: An alternative approach involves the esterification of proline with myristic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). This method is often preferred for its efficiency and higher yields.
  3. Enzymatic Methods: Recent advancements have introduced enzymatic synthesis using lipases to catalyze the acylation process, offering a more environmentally friendly approach with specific regioselectivity.
Chemical Reactions Analysis

Myristoyl proline participates in several chemical reactions typical for fatty acylated compounds:

  1. Hydrolysis: In aqueous environments, myristoyl proline can undergo hydrolysis to release myristic acid and proline, particularly under acidic or basic conditions.
  2. Transesterification: Myristoyl proline can react with alcohols to form esters, which may be useful in synthesizing derivatives for pharmaceutical applications.
  3. Amide Formation: The carboxylic group can react with amines to form amides, expanding its potential applications in drug development.
Mechanism of Action

The mechanism of action for myristoyl proline primarily revolves around its role in cellular signaling and membrane interactions:

  • Membrane Localization: The hydrophobic myristoyl group facilitates the insertion of myristoyl proline into lipid bilayers, enhancing its interaction with membrane proteins.
  • Protein Interaction: Myristoyl proline can modulate protein functions by altering conformational states or promoting interactions with other biomolecules, influencing pathways such as signal transduction and gene expression.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; limited solubility in water due to its hydrophobic nature.

Chemical Properties:

  • Stability: Generally stable under normal conditions but sensitive to hydrolysis in aqueous solutions.
  • Reactivity: Exhibits reactivity typical of fatty acids and amino acids; can participate in esterification and amidation reactions.
Applications

Myristoyl proline has several scientific uses:

  1. Pharmaceutical Development: It serves as a building block for developing novel therapeutics targeting membrane proteins or involved in signaling pathways.
  2. Biochemical Research: Researchers utilize myristoyl proline to study lipid-protein interactions and the effects of acylation on protein function.
  3. Cosmetic Industry: Due to its emollient properties, it is explored for use in skincare formulations aimed at enhancing skin barrier function.
Enzymatic Biosynthesis and Catalytic Mechanisms

Role of N-Myristoyltransferase (NMT) in Myristoyl Proline Synthesis

N-myristoyltransferase (NMT) is an essential eukaryotic enzyme that catalyzes the irreversible covalent attachment of myristate (C14:0 fatty acid) to the N-terminal glycine of target proteins. This process requires prior methionine excision to expose the glycine residue. While proline is not a canonical substrate, exceptional cases of proline myristoylation occur under specific structural conditions. NMT uses myristoyl-CoA as its acyl donor and follows an Ordered Bi Bi mechanism: myristoyl-CoA binding precedes peptide substrate binding, and CoA release occurs before the release of the myristoylated product [1] [8]. The catalytic core of NMT belongs to the GNAT (GCN5-related N-acetyltransferase) superfamily, characterized by a duplicated domain structure unique to eukaryotes. This domain organization enables precise recognition of both the myristoyl-CoA and peptide substrates [8].

Table 1: Key Enzymatic Features of N-Myristoyltransferase

FeatureDetailFunctional Implication
Catalytic MechanismOrdered Bi BiEnsures sequential substrate binding and product release
Acyl DonorMyristoyl-CoAStrict specificity for 14-carbon saturated fatty acid
Core StructureDuplicated GNAT domain (~400 residues)Facilitates peptide and acyl-CoA binding pockets
Metal DependenceMg²⁺ or Mn²⁺Stabilizes phosphate groups of CoA and ATP
Conserved MotifsGxFGxP, YxY, FxxxLxWxGCritical for acyl-CoA binding and catalysis

Substrate Specificity and Structural Determinants for Proline Myristoylation

NMT exhibits stringent substrate requirements. The primary specificity is for N-terminal glycine exposed after initiator methionine removal. Proline, with its constrained cyclic structure, is a non-canonical and rare substrate due to steric and electrostatic incompatibilities with the NMT active site. However, structural exceptions occur when:

  • A glycine-proline dipeptide motif (Gly¹-Pro²) is present, permitting backbone flexibility [8].
  • Adjacent residues (positions 3–10) compensate with high basicity (e.g., Lys/Arg-rich sequences), enhancing electrostatic interactions with the NMT acidic pocket [4] [8].
  • The proline adopts a trans conformation, minimizing steric clashes within the enzyme’s peptide-binding groove [3].

Mutations in NMT’s substrate-binding cavity (e.g., Leu99→Pro in yeast NMT) can alter substrate recognition, reducing affinity for myristoyl-CoA and impairing the acylation of specific proteins [1]. This highlights the role of hydrophobic residues (e.g., Leu99, Phe111) in forming the peptide-binding site only after myristoyl-CoA binding.

Co-translational vs. Post-translational Modification Pathways

Myristoylation primarily occurs co-translationally as nascent polypeptides emerge from ribosomes. This process requires:

  • Cytosolic methionine aminopeptidase (MetAP) to cleave the initiator methionine.
  • Immediate recognition of the exposed N-terminal glycine by NMT [8] [9].

Post-translational myristoylation is rarer and typically triggered by proteolytic cleavage events:

  • Apoptosis: Caspases generate neo-N-terminal glycines (e.g., in BID, actin), enabling myristoylation that promotes membrane association of pro-apoptotic factors [8].
  • Viral processing: Viral proteases (e.g., HIV-1 protease) cleave polyproteins, exposing cryptic glycine residues for subsequent N-myristoylation [4].

Proline myristoylation, due to its rarity, is predominantly co-translational, relying on the initial Gly-Pro sequence and contextual residues for NMT recognition.

Comparative Analysis of Eukaryotic and Prokaryotic Myristoylation Machineries

Eukaryotic NMTs are conserved across species but exhibit lineage-specific adaptations:

  • Isoforms: Humans express NMT1 and NMT2 (77% sequence identity), with NMT1 essential for embryogenesis and cell proliferation, while NMT2 regulates apoptosis [4] [9].
  • Structural motifs: Fungal NMTs (e.g., S. cerevisiae) feature a hydrophobic pocket requiring Leu/Phe at position 9 of substrates, whereas mammalian NMTs tolerate more diverse residues [1] [8].

Prokaryotic systems fundamentally differ:

  • Lack canonical NMT: Bacteria utilize alternative acyltransferases (e.g., Shigella flexneri IpaJ) that demyristoylate host ARF GTPases using a cysteine protease mechanism [4].
  • Activation via phospholipids: Myristate is often linked to phosphatidylethanolamine before protein transfer, contrasting with the CoA-dependent mechanism in eukaryotes [8].

Table 2: Evolutionary Divergence of Myristoylation Pathways

FeatureEukaryotesProkaryotes
Catalytic EnzymeN-myristoyltransferase (NMT1/NMT2)Phospholipid-dependent acyltransferases
Acyl DonorMyristoyl-CoAMyristoyl-phosphatidylethanolamine
Primary ModificationCo-translationalPost-translational
Key FunctionsSignal transduction, membrane targetingVirulence factor activation
Pathogen ExploitationHIV-1 Gag myristoylation for viral assemblyShigella IpaJ-mediated de-myelristoylation

Viruses like HIV-1 exploit eukaryotic NMT by encoding N-terminal Gly-containing proteins (e.g., Gag, Nef) that hijack host NMT for viral assembly and infectivity [4] [8].

Compound Names Mentioned:

  • Myristoyl proline
  • Myristoyl-CoA
  • N-myristoyltransferase (NMT)
  • Methionine aminopeptidase (MetAP)
  • Caspase-cleaved proteins (e.g., BID, actin)
  • ADP-ribosylation factors (ARFs)
  • Shigella flexneri IpaJ protease

Properties

CAS Number

86282-96-4

Product Name

Myristoyl proline

IUPAC Name

(2S)-1-tetradecanoylpyrrolidine-2-carboxylic acid

Molecular Formula

C19H35NO3

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-16-13-14-17(20)19(22)23/h17H,2-16H2,1H3,(H,22,23)/t17-/m0/s1

InChI Key

OFWGTRJQCVYFBE-KRWDZBQOSA-N

SMILES

CCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O

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